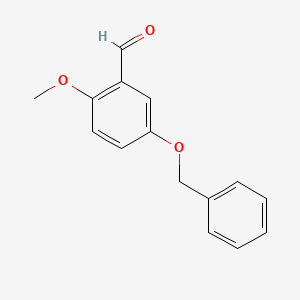

5-(苄氧基)-2-甲氧基苯甲醛

概述

描述

“5-(Benzyloxy)-2-methoxybenzaldehyde” is a chemical compound. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methoxy group (a methyl group bound to an oxygen atom). The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Molecular Structure Analysis

The molecular structure of a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” would likely involve a benzene ring (from the benzyloxy group), an oxygen atom, and an aldehyde group. The exact structure would depend on the specific arrangement and bonding of these groups .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve mechanisms such as free radical attack or nucleophilic substitution. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” would depend on its specific chemical structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces present .

科学研究应用

合成和结构表征

已合成和表征了5-(苄氧基)-2-甲氧基苯甲醛衍生物,用于它们在各种应用中的潜在性。Güler等人(2012年)合成了一系列苄氧基苯甲醛衍生物,证明它们能够与金属离子结合,这在配位化学和金属离子提取领域可能具有重要意义(Güler等人,2012年)。

抗癌活性

Lin等人(2005年)研究了苄氧基苯甲醛衍生物对HL-60细胞系的抗癌活性。他们的研究发现,这些化合物在浓度为1-10微摩尔范围内表现出显著的抗癌活性。这表明它们有潜力用于开发新的抗癌疗法(Lin et al., 2005)。

化学合成

卢永忠(2011年)详细介绍了4-苄氧基-2-甲氧基苯甲醛的合成,提供了有关其生产的化学过程和最佳条件的见解。这些信息对于其大规模合成及随后在研究和开发中的应用至关重要(Lu Yong-zhong, 2011)。

新化合物形成

在Ullmann醚偶联过程中发生的意外反应导致了涉及5-(苄氧基)-2-甲氧基苯甲醛的新化合物的形成。Vanucci-Bacqué等人(2014年)的这一发现突显了化学反应的复杂性和不可预测性,有助于理解反应机制和新化合物的发现(Vanucci-Bacqué等人,2014年)。

药物化学

使用5-(苄氧基)-2-甲氧基苯甲醛衍生物合成和表征钼(VI)配合物的研究显示了它们在DNA结合和抗肿瘤活性中的潜力。Hussein等人(2015年)发现这些配合物对人类结肠癌细胞系表现出高抗癌活性,暗示了它们在药物化学和癌症研究中的相关性(Hussein et al., 2015)。

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such as aldose reductase . Aldose reductase is a key inhibitory target for alleviating diabetic complications .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to inhibit aldose reductase, which could potentially alleviate diabetic complications .

安全和危害

The safety and hazards associated with a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” would depend on its specific chemical structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols, including the use of personal protective equipment and proper ventilation .

未来方向

The future directions for research involving a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” could be quite varied, depending on the specific interests and goals of the researchers. Potential areas of interest could include further exploration of the compound’s chemical properties, investigation of its potential uses in various applications (such as drug discovery or materials science), or development of new synthesis methods .

属性

IUPAC Name |

2-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSRFWURWTTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)